Dimethylaminoethyl vinyl ether
Overview
Description
Dimethylaminoethyl vinyl ether is an ester of acrylic acid carrying a functional group with basic properties . It is part of the family of vinyl polymers made from acrylate monomers . These are esters containing vinyl groups, which comprise two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group .
Synthesis Analysis
Vinyl ethers can be easily prepared using a number of traditional synthetic protocols including a more sustainable and straightforward manner by reacting gaseous acetylene or calcium carbide with alcohols . For instance, 2-dimethylaminoethyl acrylate can be synthesized by trans-esterification with dimethyl amino-ethanol .Molecular Structure Analysis
The molecular structure of Dimethylaminoethyl vinyl ether is represented by the linear formula: ( (CH3)2N (CH2CH2))2O . It has a molecular weight of 160.26 .Chemical Reactions Analysis
The vinyl group in acrylates, such as Dimethylaminoethyl vinyl ether, is susceptible to polymerization . The carbonyl group carries myriad functionality using alcohols or amines . The resulting polymers are characterized with a high molecular weight with physical and chemical properties that depend on the lateral substituents of the polymeric chains .Physical And Chemical Properties Analysis
Acrylates, including Dimethylaminoethyl vinyl ether, possess very diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness, among others . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They also have good weatherability and ozone resistance due to the absence of double bonds in their backbone .Scientific Research Applications
Palladium-Catalyzed Reactions
- Application : Dimethylaminoethyl vinyl ether has been used in palladium-catalyzed coupling reactions, demonstrating its utility in Heck/Suzuki domino diarylation reactions. This process involves the alpha, beta-diarylation-reduction of a dimethylaminoethyl substituted chelating vinyl ether, offering a novel approach in chemical synthesis (Alejandro Trejos et al., 2009).
Coloring Materials for Polyvinyl Chloride
- Application : The complexes of dimethylaminoethyl vinyl ether with certain metal chlorides and bromides have been explored as coloring materials for poly(vinyl chloride). This research delves into the structural and thermal properties of these complexes, highlighting their potential in material science (J. R. Allan et al., 1990).
Biodegradable Polymer Modification
- Application : Research has shown that dimethylaminoethyl vinyl ether can be used to alter the rate of surface degradation of linear aliphatic polyesters without affecting their bulk properties. This is achieved through functional group transformation, where surface ester linkages are converted to vinyl ether functionalities (L. M. Pratt & C. Chu, 1994).
Synthesis of π-Extended Coumarins
- Application : Dimethylaminoethyl vinyl ether is involved in the synthesis of π-extended coumarin derivatives. This includes the preparation of vinyl ethers as reactive probes for Hg2+ ions, indicating its role in the development of reaction-based sensing systems (I. Kim et al., 2012).
Vinyl Ether Polymerization
- Application : The compound has been studied in the context of the photocontrolled cationic polymerization of vinyl ethers. This research provides insights into the complex activation and deactivation steps in polymerization, highlighting the versatility of dimethylaminoethyl vinyl ether in polymer chemistry (Quentin Michaudel et al., 2017).
Synthetic Strategy in Polymer Chemistry
- Application : Dimethylaminoethyl vinyl ether has been used in a synthetic strategy for incorporating cleavable functional groups into vinyl-based polymers. This approach enables the introduction of controlled degradability into widely used vinyl copolymer systems, underscoring its significance in advanced polymer design (J. Paulusse et al., 2009).
Safety And Hazards
Future Directions
Recent progress in the synthesis and application of vinyl ethers as monomers for modern homo- and co-polymerization processes has been highlighted . The remarkably tunable chemistry of vinyl ethers allows designing and obtaining polymers with well-defined structures and controllable properties . Both vinyl ether homopolymerization and copolymerization systems are considered, and specific emphasis is given to the novel initiating systems and to the methods of stereocontrol .
properties
IUPAC Name |
2-ethenoxy-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-8-6-5-7(2)3/h4H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCDUUFOAZFFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031916 | |
Record name | 2-(Dimethylamino)ethyl vinyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylaminoethyl vinyl ether | |
CAS RN |
3622-76-2, 31442-54-3 | |
Record name | Dimethylaminoethyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3622-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, 2-(N,N-dimethylamino)ethyl vinyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylamine, N,N-dimethyl-2-(vinyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031442543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylaminoethyl vinyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Dimethylamino)ethyl vinyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIMETHYL-2-(VINYLOXY)-ETHYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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